molecular formula C30H26N2O8S B5314788 2-(5-{[(2Z)-5-(3,4-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

2-(5-{[(2Z)-5-(3,4-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

Cat. No.: B5314788
M. Wt: 574.6 g/mol
InChI Key: KETQTWRPOGEMQL-IWIPYMOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-{[(2Z)-5-(3,4-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2-(5-{[(2Z)-5-(3,4-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the thiazolopyrimidine core, followed by the introduction of the furan and benzoic acid moieties. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-{[(2Z)-5-(3,4-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(5-{[(2Z)-5-(3,4-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has unique structural features that may confer distinct properties. Similar compounds include other thiazolopyrimidine derivatives and benzoic acid derivatives. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

2-[5-[(Z)-[5-(3,4-dimethoxyphenyl)-6-ethoxycarbonyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2O8S/c1-5-39-29(36)25-16(2)31-30-32(26(25)17-10-12-22(37-3)23(14-17)38-4)27(33)24(41-30)15-18-11-13-21(40-18)19-8-6-7-9-20(19)28(34)35/h6-15,26H,5H2,1-4H3,(H,34,35)/b24-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETQTWRPOGEMQL-IWIPYMOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5C(=O)O)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C/C4=CC=C(O4)C5=CC=CC=C5C(=O)O)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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